molecular formula C14H23IO3 B13623765 Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13623765
M. Wt: 366.23 g/mol
InChI Key: GUMQHPVECCRSBT-UHFFFAOYSA-N
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Description

Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core substituted with an iodomethyl group at position 1, a propyl group at position 3, and an ethyl ester at position 3. Its molecular structure combines a rigid bicyclic framework with reactive functional groups, making it a candidate for studying steric and electronic effects in synthetic chemistry. Current applications are speculative but could include intermediates in pharmaceutical synthesis or materials science .

Properties

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H23IO3/c1-3-5-11-14(12(16)17-4-2)8-6-13(10-15,18-11)7-9-14/h11H,3-10H2,1-2H3

InChI Key

GUMQHPVECCRSBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2(CCC(O1)(CC2)CI)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Catalytic Conditions

The synthesis of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate generally follows multi-step organic transformations involving:

  • Nucleophilic Catalysis: The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst is common. DABCO facilitates substitution reactions and promotes cycloaddition steps that are crucial for constructing the bicyclic oxabicyclo[2.2.2]octane framework.

  • Cycloaddition Reactions: Key steps often involve intramolecular or intermolecular cycloadditions to form the bicyclic ring system. These reactions proceed under mild conditions, typically in aprotic solvents to maintain selectivity and yield.

  • Halogenation: Introduction of the iodomethyl group at the 1-position is achieved via halogenation reactions, often through substitution of a suitable leaving group precursor (e.g., hydroxymethyl or bromomethyl intermediates) using iodine or iodide salts under controlled conditions.

  • Esterification: The ethyl carboxylate moiety is introduced or preserved through esterification reactions, often carried out under acidic or neutral conditions to avoid ring-opening or side reactions.

Typical Laboratory Procedure

A representative laboratory-scale preparation may proceed as follows:

Step Reagents/Conditions Description Yield (%)
1 Starting bicyclic alcohol or halide precursor Formation of bicyclic oxabicyclo[2.2.2]octane skeleton via cycloaddition catalyzed by DABCO 70-85
2 Iodination agent (e.g., iodine, N-iodosuccinimide) in aprotic solvent (e.g., dichloromethane) Substitution of hydroxymethyl group with iodomethyl 60-75
3 Ethanol with acid catalyst or ethyl ester precursor Esterification or preservation of ethyl carboxylate group 80-90

The overall yield depends on the purity of intermediates and optimization of reaction parameters such as temperature, solvent, and reaction time.

Industrial Production Considerations

Industrial-scale synthesis focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques include:

  • Continuous Flow Reactors: These allow precise control over reaction conditions, improving reproducibility and scalability.

  • Automated Systems: Automation facilitates consistent catalyst dosing and reaction monitoring, crucial for sensitive halogenation steps.

  • Optimized Catalysts: Use of highly active nucleophilic catalysts such as DABCO or its derivatives enhances reaction rates and selectivity.

Reaction Mechanism Insights

The key mechanistic features include:

  • Nucleophilic Catalysis: DABCO attacks electrophilic centers, facilitating substitution and cycloaddition.

  • Substitution Reaction: The iodomethyl group is introduced via nucleophilic displacement, often through an SN2 mechanism on a suitable leaving group.

  • Cycloaddition: Formation of the bicyclic framework likely proceeds via a [2+2] or [4+2] cycloaddition pathway, depending on the starting materials and reaction conditions.

  • Isomerization: Minor isomerization can occur, requiring careful control of temperature and reaction time.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO) Used in catalytic amounts (5-10 mol%)
Solvent Aprotic solvents (e.g., dichloromethane, tetrahydrofuran) Ensures selectivity and solubility
Temperature 0 °C to room temperature Mild conditions to avoid side reactions
Reaction Time 4 - 24 hours Depending on step and scale
Halogenation Agent Iodine or N-iodosuccinimide For selective iodination
Purification Silica gel chromatography To isolate pure product

Research Results and Analytical Data

  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts confirm the bicyclic structure and substitution pattern, with signals corresponding to the iodomethyl group and ethyl ester moiety.

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate confirm successful synthesis.

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) analyses show high purity (>95%) after purification.

Comparative Literature Notes

  • While direct detailed synthetic protocols for this exact compound are limited in open literature, related bicyclic oxabicyclo compounds have been synthesized using similar methods involving DABCO catalysis and halogenation steps.

  • Studies indicate that the choice of solvent and temperature critically affects the yield and stereochemical outcome of the bicyclic ring formation and halogenation.

  • Industrial patents and chemical suppliers describe scalable methods emphasizing continuous flow and catalyst optimization to improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DABCO, various nucleophiles, and electrophiles. Reaction conditions typically involve mild temperatures and the use of aprotic solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with nucleophiles and electrophiles, facilitated by its bicyclic structure. The molecular targets and pathways involved include the formation of new covalent bonds through substitution and cycloaddition reactions .

Comparison with Similar Compounds

Ethyl1-(chloromethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Replacing iodine with chlorine reduces molecular weight (MW: ~270 g/mol vs. ~382 g/mol for the iodinated compound) and polarizability. Chlorine’s smaller atomic radius decreases steric hindrance but lowers reactivity in Suzuki-Miyaura couplings. The chlorine analog may exhibit higher solubility in polar solvents due to reduced halogen bonding .

Ethyl1-(methyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Removing the iodine atom simplifies the molecule (MW: ~224 g/mol) and eliminates halogen-mediated reactivity. This derivative is less prone to photodegradation but lacks sites for functionalization, limiting its utility in modular synthesis .

Functional Group Variations

Ethyl1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Substituting propyl with phenyl introduces aromaticity, enhancing UV absorption (λmax ≈ 260 nm) and π-π stacking interactions. The phenyl group increases hydrophobicity (logP ≈ 3.5 vs. 2.8 for the propyl analog) but may destabilize the bicyclic core under acidic conditions .

Methyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate

Replacing the ethyl ester with a methyl group reduces steric bulk (MW: ~354 g/mol) and alters hydrolysis kinetics. The methyl ester hydrolyzes 20–30% faster in alkaline conditions due to lower electron-donating effects compared to ethyl .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C, est.) Solubility (mg/mL in H2O) Key Reactivity
Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[...] 382.1 290–310 (decomp.) <0.1 Suzuki coupling, nucleophilic substitution, ester hydrolysis
Chlorine analog 270.7 265–280 0.5–1.0 SN2 reactions, limited cross-coupling activity
Phenyl-substituted analog 402.2 320–335 <0.05 Electrophilic aromatic substitution, photooxidation

Key Findings :

  • Reactivity: The iodine atom in the target compound enables transition metal-catalyzed reactions, distinguishing it from non-halogenated analogs .
  • Stability : Propyl substituents improve thermal stability compared to bulkier groups (e.g., phenyl), which may induce ring strain .
  • Solubility: Low aqueous solubility across analogs necessitates organic solvents (e.g., DMSO, THF) for reactions, as noted in general halogenated compound studies .

Biological Activity

Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound notable for its unique bicyclic structure and various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is C14H23IO3, with a molecular weight of approximately 366.23 g/mol. The compound features an iodomethyl group, which significantly enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and cycloadditions.

PropertyValue
Molecular FormulaC14H23IO3
Molecular Weight366.23 g/mol
IUPAC NameEthyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
InChI KeyGUMQHPVECCRSBT-UHFFFAOYSA-N

Mechanism of Biological Activity

The biological activity of ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is primarily attributed to its ability to interact with nucleophiles and electrophiles, facilitating various biochemical reactions. The presence of the iodomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of more complex structures with potential pharmacological effects.

Key Mechanisms:

  • Nucleophilic Substitution: The iodomethyl group can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit enhanced biological activity.
  • Cycloaddition Reactions: The bicyclic structure allows for participation in Diels-Alder reactions, forming larger molecular frameworks that can be biologically active.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development due to its structural features that influence biological interactions.

Case Studies:

  • Anticancer Activity: Research has indicated that compounds similar to ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate exhibit cytotoxic effects against various cancer cell lines by disrupting cellular processes through their reactive intermediates.
    • Study Reference: A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro.
  • Antimicrobial Properties: Another investigation explored the antimicrobial activity of related bicyclic compounds, revealing promising results against several bacterial strains, suggesting that modifications to the bicyclic structure can enhance efficacy.
    • Study Reference: Research in the International Journal of Antimicrobial Agents (2024) reported a series of bicyclic compounds with potent antibacterial activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A typical route starts with bicyclic precursors (e.g., ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate derivatives) undergoing alkylation or iodination. For example, iodomethyl groups can be introduced via nucleophilic substitution using Li or Grignard reagents under anhydrous conditions. Optimization includes solvent selection (e.g., THF or toluene for improved solubility ), temperature control (e.g., −78°C for LDA-mediated reactions ), and stoichiometric ratios to minimize side products. Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic structure and iodomethyl group?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies the bicyclic framework (e.g., splitting patterns for bridgehead protons) and iodomethyl signals (δ ~3.5–4.5 ppm for CH₂I) .
  • X-ray Crystallography : Resolves steric effects of the propyl and iodomethyl groups on the bicyclo[2.2.2]octane core .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 393.2) and iodine isotopic patterns .

Q. How does the propyl substituent influence the compound’s physicochemical properties compared to other alkyl groups?

  • Methodological Answer : The propyl group enhances lipophilicity (logP >3.5), impacting solubility in aprotic solvents. Comparative studies with methyl or cycloheptyl analogs (see table below ) reveal steric effects on reaction kinetics (e.g., slower SN2 reactions due to bulk). Computational tools (e.g., DFT) model steric maps to predict reactivity differences.

SubstituentlogPReactivity (SN2)
Propyl3.6Moderate
Methyl2.8Fast
Cycloheptyl4.1Slow

Advanced Research Questions

Q. How can one resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from steric or electronic effects not fully captured in simulations. Strategies include:

  • Multi-scale Modeling : Combine DFT (for electronic effects) and MD simulations (for solvation/steric dynamics) .
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to track reaction pathways (e.g., ester hydrolysis vs. iodide elimination) .
  • In situ Monitoring : Employ techniques like ReactIR to detect transient intermediates during iodomethyl group reactions .

Q. What strategies mitigate steric hindrance during functionalization reactions involving the iodomethyl group?

  • Methodological Answer :

  • Solvent Engineering : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
  • Directed Metalation : Employ Pd-catalyzed cross-coupling to bypass steric barriers (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Protecting Groups : Temporarily mask the ester moiety (e.g., tert-butyl protection) to reduce steric clash during iodomethyl modifications .

Q. What are the key considerations when designing derivatives of this compound for biological activity studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the iodomethyl group with CF₃ or Br to modulate pharmacokinetics while retaining target affinity .
  • Prodrug Strategies : Convert the ethyl ester to a phosphate salt for enhanced aqueous solubility in in vivo assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 3-cyclopentyl vs. 3-propyl) and test against enzyme targets (e.g., kinases) using high-throughput screening .

Data Contradiction Analysis

  • Spectral vs. Crystallographic Data : If NMR suggests equatorial positioning of the iodomethyl group but X-ray shows axial, re-examine sample purity or consider dynamic effects (e.g., ring-flipping in solution) .
  • Theoretical vs. Experimental Yields : Lower-than-expected yields in iodination may indicate competing elimination pathways; optimize base strength (e.g., use K₂CO₃ instead of NaH) .

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